1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound featuring a pyrimidine ring substituted with tert-butyl and methylsulfanyl groups, linked to a piperazine ring
Preparation Methods
The synthesis of 1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimidine core: Starting with a suitable pyrimidine precursor, tert-butyl and methylsulfanyl groups are introduced through alkylation and thiolation reactions.
Piperazine ring attachment: The pyrimidine derivative is then reacted with piperazine under controlled conditions to form the desired compound.
Final acetylation: The piperazine derivative undergoes acetylation to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow techniques.
Chemical Reactions Analysis
1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate electrophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydride).
Scientific Research Applications
1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential ligand for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: The compound is used in studying cellular pathways and mechanisms due to its ability to interact with biological macromolecules.
Materials Science: It serves as a building block for designing novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with active sites, while the piperazine ring provides additional binding affinity. The tert-butyl and methylsulfanyl groups contribute to the compound’s lipophilicity and stability, enhancing its bioavailability .
Comparison with Similar Compounds
1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can be compared with similar compounds such as:
1-(tert-Butyl)-4-methyl-4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate: This compound features a similar piperidine ring but with different substituents, affecting its chemical properties and applications.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another related compound with an aminopyridine moiety, used in different synthetic and biological contexts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H24N4OS |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-[4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H24N4OS/c1-11(20)18-6-8-19(9-7-18)13-10-12(15(2,3)4)16-14(17-13)21-5/h10H,6-9H2,1-5H3 |
InChI Key |
KJCDCYKYMWREBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(C)(C)C)SC |
Origin of Product |
United States |
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